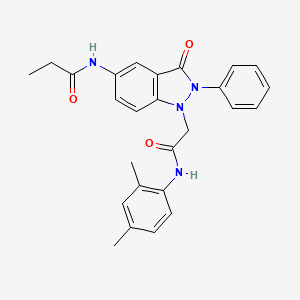

N-(1-(2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide" is a complex organic molecule that likely contains an indazole core, which is a common feature in many pharmacologically active compounds. Indazole derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Synthesis Analysis

The synthesis of indazole derivatives typically involves the formation of the indazole ring followed by various functionalization reactions to introduce different substituents. For example, the synthesis of a related indazole derivative was achieved by condensing 1-(phenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine, which was prepared from 2,6-difluorobenzonitrile by amination with morpholine and then cyclization with hydrazine hydrate . This method could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions to introduce the specific substituents present in its structure.

Molecular Structure Analysis

Indazole derivatives often exhibit interesting structural features that can be elucidated using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. For instance, the crystal structure of a similar indazole compound was determined to have a monoclinic system with specific cell parameters, and the geometric bond lengths and angles were compared with values obtained from density functional theory (DFT) calculations . The molecular structure of "N-(1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide" would likely be characterized in a similar manner to understand its conformation and electronic properties.

Chemical Reactions Analysis

Indazole derivatives can participate in various chemical reactions, depending on the functional groups present in the molecule. The reactivity of such compounds can be influenced by the electronic distribution within the molecule, which can be visualized using molecular electrostatic potential (MEP) maps. These maps can help predict reaction sites and understand the compound's behavior in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Potentiometric studies can provide insights into the complexation reactions of indazole compounds with metal ions, which is relevant for understanding their potential as ligands in coordination chemistry . The stability constants of such complexes can be determined using pH metric titration techniques, and the order of stability with different metal ions can be established.

Wissenschaftliche Forschungsanwendungen

a. Alkaloid-Analoga: Piperidinalkaloide sind natürliche Produkte, die in verschiedenen Pflanzen vorkommen. Synthetische Derivate von Piperidinalkaloiden wurden auf ihr Potenzial als Antitumor-, Entzündungshemmer und Analgetika untersucht.

b. Spiropiperidine: Spiropiperidine sind eine Klasse von Verbindungen, die einen Piperidinring enthalten, der mit einem anderen Ringsystem verschmolzen ist. Sie zeigen vielfältige biologische Aktivitäten, darunter antivirale, antibakterielle und antifungizide Wirkungen.

c. Piperidinone: Piperidinone sind wichtige Zwischenprodukte in der Arzneimittelsynthese. Sie dienen als Bausteine für verschiedene Pharmazeutika, wie Antipsychotika, Antihistaminika und antivirale Medikamente.

Pharmakologische Anwendungen

Piperidinderivate zeigen vielfältige pharmakologische Aktivitäten:

a. Antitumormittel: Mehrere Piperidin-basierte Verbindungen haben vielversprechende Antitumoreigenschaften gezeigt. Beispielsweise wurden 2-Amino-4-(1-Piperidin)pyridin-Derivate als duale Inhibitoren von anaplastischem Lymphom-Kinase (ALK) und c-ros-Onkogen-1-Kinase (ROS1) entwickelt .

b. Neurologische Erkrankungen: Piperidinderivate werden als potenzielle Behandlungen für neurologische Erkrankungen untersucht, darunter Alzheimer-Krankheit, Parkinson-Krankheit und Epilepsie.

c. Herz-Kreislauf-Medikamente: Bestimmte Piperidin-haltige Verbindungen wirken als Kalziumkanalblocker, die zur Behandlung von Bluthochdruck und Angina eingesetzt werden.

d. Antivirale Mittel: Forscher untersuchen Piperidin-basierte Verbindungen als antivirale Mittel gegen Viren wie HIV, Influenza und Hepatitis.

Polymersynthese

“N-(2,4-Dimethylphenyl)formamid”, eine verwandte Verbindung, findet Verwendung als Lösungsmittel, Reaktionsmedium und Reagenz in der organischen Synthese. Es ist auch wichtig für die Synthese von Polymeren wie Poly(methylmethacrylat) (PMMA), Poly(vinylchlorid) (PVC) und Poly(ethylenterephthalat) (PET) .

Umweltfreundliche Mechanosynthese

Ein weiteres Derivat, N-(2,2-Diphenylethyl)-4-nitrobenzamid, wurde durch umweltfreundliche Mechanosynthese synthetisiert. Diese biofunktionelle Hybridverbindung hat potenzielle Anwendungen und wurde mit verschiedenen analytischen Methoden charakterisiert .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[1-[2-(2,4-dimethylanilino)-2-oxoethyl]-3-oxo-2-phenylindazol-5-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O3/c1-4-24(31)27-19-11-13-23-21(15-19)26(33)30(20-8-6-5-7-9-20)29(23)16-25(32)28-22-12-10-17(2)14-18(22)3/h5-15H,4,16H2,1-3H3,(H,27,31)(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMIUNMFDSGGNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC2=C(C=C1)N(N(C2=O)C3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2517435.png)

![5-(4-butoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2517438.png)

![5-[(3-chlorophenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2517446.png)

![4-(3-Fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2517448.png)